(S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate (S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 790667-49-1
VCID: VC2448812
InChI: InChI=1S/C11H19NO3/c1-8-7-9(13)5-6-12(8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1
SMILES: CC1CC(=O)CCN1C(=O)OC(C)(C)C
Molecular Formula: C11H19NO3
Molecular Weight: 213.27 g/mol

(S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate

CAS No.: 790667-49-1

Cat. No.: VC2448812

Molecular Formula: C11H19NO3

Molecular Weight: 213.27 g/mol

* For research use only. Not for human or veterinary use.

(S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate - 790667-49-1

Specification

CAS No. 790667-49-1
Molecular Formula C11H19NO3
Molecular Weight 213.27 g/mol
IUPAC Name tert-butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate
Standard InChI InChI=1S/C11H19NO3/c1-8-7-9(13)5-6-12(8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1
Standard InChI Key HQMYWQCBINPHBB-QMMMGPOBSA-N
Isomeric SMILES C[C@H]1CC(=O)CCN1C(=O)OC(C)(C)C
SMILES CC1CC(=O)CCN1C(=O)OC(C)(C)C
Canonical SMILES CC1CC(=O)CCN1C(=O)OC(C)(C)C

Introduction

Physical and Chemical Properties

(S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate typically appears as a colorless to pale yellow liquid or solid, depending on purity and temperature conditions. The compound contains a piperidine ring with a methyl substituent at the 2-position, a ketone (oxo) functionality at the 4-position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.

Physical Properties

Table 1: Key Physical Properties of (S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate

PropertyValueReference
Density1.1±0.1 g/cm³
Boiling Point298.8±33.0 °C at 760 mmHg
Flash Point134.5±25.4 °C
Melting PointNot established/Not available
SolubilitySoluble in organic solvents (dichloromethane, ethyl acetate, tetrahydrofuran); limited water solubility

The compound exhibits good stability under normal laboratory conditions and is compatible with a range of reaction conditions, making it versatile for synthetic applications. Its tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom provides stability during various synthetic transformations while allowing selective deprotection under acidic conditions.

Chemical Reactivity

The compound's reactivity profile is dominated by the ketone functionality at the 4-position, which can undergo various transformations including:

  • Nucleophilic additions (such as with Grignard reagents)

  • Reductions to the corresponding alcohol

  • Wittig and related olefination reactions

  • Enolate formation and subsequent alkylation or aldol reactions

The Boc-protected nitrogen limits its nucleophilicity, allowing selective reactions at the ketone position. The methyl group at the 2-position creates a stereocenter that influences the stereochemical outcome of subsequent reactions.

Synthesis and Production Methods

General Synthetic Routes

Multiple synthetic pathways have been developed for the preparation of (S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate. A commonly employed industrial method consists of several key steps:

This approach allows for efficient production of highly pure optically active tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate using commercially available reagents and solvents.

From Benzyl-Protected Precursor

A documented synthetic route involves:

  • Starting with benzyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate (6.00 g, 24.3 mmol)

  • Adding palladium on carbon (1.03 g), ethanol (50 mL), and tetrahydrofuran (50 mL)

  • Treating with di-tert-butyl dicarbonate (5.82 g, 26.7 mmol)

  • Subjecting to Parr hydrogenation at 15 psi for 18 hours

  • Filtration and concentration yields the target compound at quantitative yield (5.52 g, 25.9 mmol)

From Phenylethyl Derivative

Another approach involves:

  • Dissolving N-(S)-L-phenylethyl-2-S-methyl-4-piperidinone in THF

  • Adding di-tert-butyl dicarbonate and palladium catalyst

  • Hydrogenation under specific conditions followed by filtration and purification

  • Yields of 39% of pure compound can be achieved, with additional product recovered from mother liquors

Recycling Process

An economically advantageous aspect of the industrial production involves racemizing the unwanted enantiomer remaining after optical resolution:

  • Treatment of the undesired enantiomer with bases such as sodium hydroxide, ammonium hydroxide, potassium hydroxide, or lithium hydroxide

  • Conducting the racemization in solvents like purified water, dichloromethane, toluene, ethyl acetate, methyl ethyl ketone, or mixtures

  • Optimal racemization conditions involve temperatures of 20-40°C (preferably, 25-35°C)

  • The resulting racemate is then recycled into the optical resolution step

Applications and Importance

Pharmaceutical Intermediates

(S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate serves as a crucial chiral building block in the synthesis of various pharmaceutical compounds. Its importance stems from several key factors:

  • The compound provides a preformed chiral center with defined (S)-stereochemistry

  • The ketone functionality offers a versatile handle for further synthetic elaboration

  • The Boc protecting group allows for controlled manipulations and selective deprotection

  • It enables the preparation of enantiomerically pure active pharmaceutical ingredients

Specific pharmaceutical applications include serving as an intermediate in the synthesis of:

  • Chiral piperidine-containing drug candidates

  • CNS-active compounds

  • Various other optically active therapeutic agents

Chemical Research Applications

Beyond pharmaceutical synthesis, the compound finds utility in:

  • Fundamental studies of stereoselective reactions

  • Development of new synthetic methodologies

  • Structure-activity relationship studies in medicinal chemistry

  • As a model substrate for reaction optimization

  • Preparation of chemical probes and research tools

Reaction Examples

Several documented reactions highlight the synthetic utility of this compound:

SupplierPackage SizePurityPrice (approximate)Reference
Chemable1 gNot specified$26.00 USD
Chemable5 gNot specified$79.00 USD
Chemable10 gNot specified$119.00 USD
Chemable25 gNot specified$238.00 USD
CymitQuimica250 mgNot specified€26.00 EUR
CymitQuimica1 gNot specified€34.00 EUR
CymitQuimica5 gNot specified€63.00 EUR
CymitQuimica10 gNot specified€109.00 EUR
CymitQuimica25 gNot specified€209.00 EUR
CymitQuimica50 gNot specified€294.00 EUR
CymitQuimica100 gNot specified€694.00 EUR
AmbeedVarious≥98%Various
Reagentia100 mgNot specified€95.50 EUR
Reagentia250 mgNot specified€95.50 EUR
Reagentia1 gNot specified€125.35 EUR
Reagentia5 gNot specifiedNot specified

The compound is typically supplied with a purity of ≥97-98% and is often packaged under inert conditions to ensure stability.

Spectroscopic and Analytical Data

NMR Spectroscopy

¹H NMR data for (S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate:

(400 MHz, CDCl₃): δ 4.67-4.75 (m, 1H), 4.20-4.27 (m, 1H), 3.32 (ddd, J=13.9, 11.2, 4.0 Hz, 1H), 2.68 (dd, J=14.5, 6.7 Hz, 1H), 2.48 (br ddd, J=15.3, 11.3, 6.9 Hz, 1H), 2.31-2.38 (m, 1H), 2.25 (ddd, J=14.5, 2.7, 1.8 Hz, 1H), 1.49 (s, 9H), 1.18 (d, J=6.8 Hz, 3H)

Mass Spectrometry

Mass spectral data:

  • APCI m/z: 114.0 [(M-tert-BOC)+1]

  • ESI m/z: 214.1 [M+H]⁺ (calculated)

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